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Compound of Interest

Compound Name: 2-amino-1H-pyrimidine-6-thione

Cat. No.: B072844 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic methods used to

characterize 2-amino-1H-pyrimidine-6-thione, a heterocyclic compound of interest in

medicinal chemistry and drug development. Due to the tautomeric nature of this molecule, it is

often referred to as 4,6-diamino-2-mercaptopyrimidine or 4,6-diaminopyrimidine-2-thiol. The

data presented herein is primarily for this stable tautomer. This document details the

experimental protocols and summarizes the key spectroscopic data from Fourier-Transform

Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-

Visible spectroscopy.

Molecular Structure and Spectroscopic Overview
The structural elucidation of 2-amino-1H-pyrimidine-6-thione relies on a combination of

spectroscopic techniques that probe its molecular vibrations, nuclear spin environment, and

electronic transitions.
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Caption: Workflow for the synthesis and spectroscopic characterization of 2-amino-1H-
pyrimidine-6-thione.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present in the molecule.

The vibrational frequencies of the amino (-NH₂), thione (C=S), and pyrimidine ring moieties

provide a characteristic infrared spectrum.

Experimental Protocol
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with

anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The

mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

A background spectrum of a pure KBr pellet is recorded and automatically subtracted from

the sample spectrum.

FT-IR Spectral Data
The following table summarizes the characteristic FT-IR absorption bands for 4,6-diamino-2-

pyrimidinethiol.[1]

Wavenumber (cm⁻¹) Assignment Intensity

3435 N-H stretching (amino group) Strong

3339 N-H stretching (amino group) Strong

~1628 N-H bending (amino group) Medium

~1560 C=C and C=N stretching Medium

~1250 C-N stretching Medium

~1100-1000 C=S stretching (thione) Medium
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule. ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms and the

overall structure.

Experimental Protocol
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a

deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), in a 5

mm NMR tube.[2][3][4][5][6] Tetramethylsilane (TMS) is typically used as an internal standard

for chemical shift referencing (0 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a proton-decoupled spectrum is usually

acquired to simplify the spectrum to single lines for each unique carbon atom.

NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for derivatives of 4,6-

diaminopyrimidine-2-thiol. The data for the S-heptylated derivative provides insight into the

chemical shifts of the pyrimidine ring.[7]

Table 2: ¹H NMR Spectral Data of 2-(heptylthio)pyrimidine-4,6-diamine in CD₃OD[7]

Chemical Shift (δ, ppm) Multiplicity Assignment

5.26 singlet H-5

3.01 triplet S-CH₂

1.60-1.65 multiplet CH₂

1.36-1.41 multiplet CH₂

1.22-1.32 multiplet (CH₂)₃

0.87 triplet CH₃

Table 3: ¹³C NMR Spectral Data of 2-(heptylthio)pyrimidine-4,6-diamine in CD₃OD[7]
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Chemical Shift (δ, ppm) Assignment

170.0 C-2 (C-S)

163.8 C-4, C-6

79.2 C-5

31.7 S-CH₂

29.9, 29.5, 28.8, 28.6 (CH₂)₄

22.4 CH₂

13.2 CH₃

UV-Visible Spectroscopy
UV-Visible spectroscopy is used to study the electronic transitions within the molecule. The

pyrimidine ring, with its heteroatoms and double bonds, gives rise to characteristic absorption

bands in the UV region.

Experimental Protocol
Sample Preparation: A dilute solution of the compound is prepared using a UV-transparent

solvent, such as ethanol, methanol, or acetonitrile. The concentration is adjusted to obtain an

absorbance reading between 0.1 and 1.0.

Data Acquisition: The UV-Visible spectrum is recorded using a dual-beam

spectrophotometer, typically over a wavelength range of 200-400 nm. The solvent is used as

a reference in the reference cell.

UV-Visible Spectral Data
For thiouracil derivatives, the presence of the thiocarbonyl group typically results in a red-shift

of the absorption spectrum compared to their oxygen-containing analogs.[8] 2-Thiouracil, a

related compound, exhibits an absorption band centered around 275 nm.[9] The UV absorption

spectra of heteroaromatic compounds are characteristic of the π-electron system of the

molecule.[10]
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Table 4: Expected UV-Visible Absorption for 2-Amino-1H-pyrimidine-6-thione

Wavelength (λ_max, nm) Electronic Transition Solvent

~270-300 π → π* and/or n → π* Ethanol

It is important to note that the exact absorption maximum and molar absorptivity can be

influenced by the solvent polarity.

Conclusion
The combination of FT-IR, NMR, and UV-Visible spectroscopy provides a powerful toolkit for

the comprehensive characterization of 2-amino-1H-pyrimidine-6-thione. The data presented

in this guide, based on the stable tautomer 4,6-diamino-2-mercaptopyrimidine and its

derivatives, offers a valuable reference for researchers and scientists engaged in the synthesis

and analysis of this and related heterocyclic compounds. The detailed experimental protocols

provide a solid foundation for obtaining high-quality spectroscopic data for structural

confirmation and further studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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